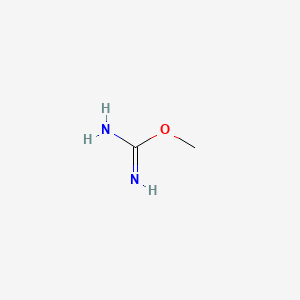

O-Methylisourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-5-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAHPRNLQIRHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24285-39-0 (sulfate), 29427-58-5 (monosulfate), 52328-05-9 (sulfate[2:1]), 5329-33-9 (hydrochloride) | |

| Record name | O-Methylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20903781 | |

| Record name | NoName_4528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2440-60-0 | |

| Record name | O-Methylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

O-Methylisourea chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea is a versatile chemical reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and proteomics. It serves as a key building block for the synthesis of various heterocyclic compounds and is notably employed for the specific chemical modification of proteins. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental protocols associated with this compound, tailored for a scientific audience.

Chemical Properties and Structure

This compound, with the IUPAC name methyl carbamimidate , is a small, reactive molecule.[1] The free base is a white crystalline solid that is unstable and hygroscopic, often absorbing water and carbon dioxide from the air.[2] For this reason, it is most commonly handled and sold in the form of its more stable salts, such as the hydrochloride, hemisulfate, hydrosulfate, or methyl sulfate salts.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound and its common salts are summarized in the table below for easy comparison.

| Property | This compound (Free Base) | This compound Hydrochloride | This compound Hemisulfate Salt | This compound Hydrosulfate | This compound Methyl Sulfate |

| IUPAC Name | methyl carbamimidate[1] | hydrogen methoxymethanimidamide chloride[3] | methyl carbamimidate;sulfuric acid[4] | Carbamimidic acid, methyl ester, sulfate (1:1) | methyl carbamimidate;methyl hydrogen sulfate[5] |

| Synonyms | OMIU, 2-Methylisourea | - | OMI®, 2-methylisouronium sulfate | O-Methylpseudourea hydrogen sulfate | - |

| CAS Number | 2440-60-0[1][2] | 5329-33-9[3] | 52328-05-9[4][6] | 29427-58-5[1] | - |

| Molecular Formula | C₂H₆N₂O[1][2] | C₂H₇ClN₂O[3] | C₄H₁₄N₄O₆S[4] | C₂H₈N₂O₅S | C₃H₁₀N₂O₅S[5] |

| Molecular Weight | 74.08 g/mol [1][2] | 110.54 g/mol [3] | 246.24 g/mol | 172.16 g/mol [7] | 186.19 g/mol [5] |

| Appearance | White crystalline solid[2] | White crystals or powder[3] | White to almost white powder or crystalline solid[8] | Colorless, crystalline material[9] | - |

| Melting Point | 44-45 °C[2] | ~116 °C (decomposes)[10][11] | 163-167 °C[6] | 115-118 °C[9] | - |

| pKa | 9.72 (for the protonated form)[2] | - | - | - | - |

| Solubility | Readily soluble in most organic solvents.[2] | Soluble in water, methanol, and ethanol.[10] | Soluble in water (100 mg/mL), methanol, and ethanol.[4][6] | Soluble in methanol.[9] | - |

Chemical Structure: Tautomerism and Resonance

The chemical reactivity of this compound is best understood by considering its electronic structure, which includes both tautomeric forms and resonance contributors. Tautomers are distinct chemical isomers that are in equilibrium, while resonance structures represent different distributions of electrons within the same molecule.

Caption: Tautomers and resonance structures of this compound.

The delocalization of the positive charge in the protonated form across the nitrogen and oxygen atoms contributes to its stability and electrophilic character at the central carbon atom, which is key to its reactivity.

Spectroscopic Characterization

-

¹H NMR: A spectrum of the this compound hemisulfate salt in D₂O would be expected to show a singlet for the methoxy (O-CH₃) protons.[7][11] The amine (NH₂) protons are typically broad and may exchange with the deuterium in the solvent, potentially rendering them invisible or as a very broad signal.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show two signals. One signal corresponds to the methoxy carbon (O-CH₃) and another, typically at a lower field (higher ppm), for the central imino carbon (C=N).[12] The chemical shift of the imino carbon would be in the range of 150-160 ppm, while the methoxy carbon would appear further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

-

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the primary amine group.

-

C=N stretching: A strong absorption band around 1640-1690 cm⁻¹ due to the carbon-nitrogen double bond stretch.

-

C-O stretching: A strong band in the fingerprint region, typically around 1000-1300 cm⁻¹, for the C-O single bond stretch.

-

N-H bending: A band around 1590-1650 cm⁻¹ for the N-H bending vibration.

-

Experimental Protocols

Synthesis of this compound Salts

This compound salts are typically synthesized via two main routes: the methylation of urea or the reaction of cyanamide with methanol.

1. Synthesis of this compound Methyl Sulfate from Urea

This method involves the direct methylation of urea using dimethyl sulfate.

-

Materials:

-

Urea

-

Dimethyl sulfate

-

Three-necked reaction flask

-

Microwave reactor (optional, for improved efficiency)

-

-

Procedure:

-

Add a measured amount of dimethyl sulfate to a three-necked reaction flask.

-

Place the flask in a microwave reactor and set the temperature to between 45-70 °C.

-

Add urea to the reaction flask in batches.

-

After the reaction liquid becomes clear, maintain the temperature for a period of time to ensure the reaction goes to completion.

-

The resulting product is crude this compound methyl sulfate. This microwave-assisted method can significantly shorten reaction times and improve yields to over 80%.

-

2. Synthesis of this compound Hydrochloride from Cyanamide

This procedure utilizes cyanamide and methanol in the presence of hydrogen chloride.

-

Materials:

-

Crude cyanamide

-

Anhydrous methanol

-

Anhydrous hydrogen chloride gas

-

Ice bath

-

-

Procedure:

-

Dissolve the crude cyanamide in anhydrous methanol. If any insoluble material is present, decant the clear solution.

-

While maintaining the solution at room temperature using an external ice bath, pass anhydrous hydrogen chloride gas through the solution.

-

Continue the addition of hydrogen chloride until the weight of the solution has increased by 1 gram for every gram of crude cyanamide used.

-

Allow the resulting clear liquid to stand for 3-4 days.

-

Remove the methanol by distillation under reduced pressure.

-

The remaining colorless crystalline solid is this compound hydrochloride, which should be dried in a vacuum desiccator.

-

Guanidination of Lysine Residues

This compound is the reagent of choice for the guanidination of primary amino groups, most notably the ε-amino group of lysine residues in proteins, converting them to homoarginine residues. This modification is useful in proteomics for protein identification and characterization.[3][13]

Protocol for Guanidination of Peptides

-

Reagents:

-

This compound solution (e.g., 0.5 M this compound hemisulfate)

-

Alkaline buffer (e.g., pH 10.5-11.0)

-

Peptide sample

-

-

Procedure:

-

Dissolve the peptide sample in the alkaline buffer. The reaction is pH-dependent and requires an alkaline environment to deprotonate the amino group.

-

Add the this compound solution to the peptide solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 20-65 °C) for a specific duration (e.g., 20 minutes to several days, depending on the substrate and conditions).[13]

-

The reaction can be stopped by acidification.

-

The resulting guanidinated peptides can then be analyzed, for example, by mass spectrometry.

-

Caption: Workflow for the guanidination of lysine residues.

Biological Activity and Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound is involved in any biological signaling pathways. Its primary role in a biological context is as an exogenous chemical reagent for the modification of proteins and other biomolecules in vitro. Its reactivity and instability in physiological conditions make it an unlikely candidate for a signaling molecule.

Conclusion

This compound remains a valuable tool in the arsenal of synthetic and protein chemists. Its ability to selectively convert primary amines to guanidinium groups has cemented its importance in proteomics and peptide synthesis. While the free base is unstable, its various salt forms provide convenient and effective reagents for a range of applications. A thorough understanding of its chemical properties, reactivity, and handling procedures, as outlined in this guide, is essential for its successful application in research and development.

References

- 1. This compound Hemisulfate | LGC Standards [lgcstandards.com]

- 2. This compound-13C 13C 99atom 287389-40-6 [sigmaaldrich.com]

- 3. This compound hydrochloride, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound hemisulfate(52328-05-9) 13C NMR spectrum [chemicalbook.com]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. This compound hemisulfate(52328-05-9) 1H NMR spectrum [chemicalbook.com]

- 7. This compound hemisulfate, 99% 1000 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound-13C hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 10. This compound hydrochloride | CAS: 5329-33-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. scbt.com [scbt.com]

- 12. 5329-33-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Synthesis of O-Methylisourea from Urea and Dimethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O-methylisourea from the reaction of urea and dimethyl sulfate. This compound and its salts are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals, including substituted guanidinium compounds.[1][2] This document outlines the core chemical principles, detailed experimental protocols, quantitative data, and safety considerations associated with this important transformation.

Introduction to the Synthesis

The synthesis of this compound from urea and dimethyl sulfate is a well-established method for producing this key synthetic intermediate. The fundamental reaction involves the methylation of the oxygen atom of the urea molecule by dimethyl sulfate, a potent methylating agent.[3] The reaction is typically exothermic and results in the formation of an this compound salt, such as the methylsulfate or sulfate.[1][4]

While the reaction is straightforward in principle, several challenges must be addressed to ensure a safe, efficient, and high-yielding process. These challenges include the poor solubility of urea in dimethyl sulfate, which can lead to a delayed but highly exothermic and potentially uncontrollable reaction.[1] Undesirable side reactions, such as N-alkylation and multiple alkylations, can also occur, impacting the purity and yield of the final product.[1]

Various strategies have been developed to mitigate these issues, including the use of continuous reactors, microwave-assisted synthesis to allow for lower reaction temperatures, and the addition of solvents or diluents.[1][4][5]

Reaction Mechanism and Logical Pathway

The core of the synthesis is an SN2 reaction where the urea molecule acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. The oxygen atom of urea is the preferred site of attack for O-methylation.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methodologies have been reported for the synthesis of this compound and its salts. Below are detailed protocols for key experimental approaches.

3.1. Synthesis of this compound Sulfate

This method involves a two-step "quasi-one-pot" reaction to produce this compound sulfate with a high yield and purity.[6]

-

Step 1: Methylation

-

To a three-necked flask, add 63g (0.5 mol) of dimethyl sulfate.

-

Heat the dimethyl sulfate to 60°C.

-

At this temperature, add 45g (0.75 mol) of urea, 14.4g (0.8 mol) of water, and 25.5g (0.25 mol) of concentrated sulfuric acid.

-

Maintain the reaction mixture at this temperature for 4 hours with insulation.

-

-

Step 2: Neutralization and Crystallization

-

Add 130g of water to the reaction mixture.

-

Cool the mixture to 20°C.

-

Add 37g (0.5 mol) of calcium hydroxide and keep the mixture warm for 3 hours.

-

Filter the reaction mixture.

-

Add 50 mL of methanol to the filtrate for recrystallization to obtain this compound sulfate.

-

3.2. Microwave-Assisted Synthesis of this compound Methylsulfate

This method utilizes microwave irradiation to facilitate the reaction at lower temperatures, reducing safety risks and side reactions.[4][5]

-

In a 500 mL three-necked reaction flask equipped for microwave synthesis, add 126.0 g of dimethyl sulfate and 30.5 g of urea.

-

Set the microwave controller temperature to 47-50°C and the power to 165 W, and begin stirring.

-

After approximately 23 minutes, the reaction system should become clear.

-

Add another 30.5 g of urea to the reaction.

-

After about 18 minutes, the system should become clear again. Maintain the reaction for an additional 30 minutes.

-

Adjust the microwave temperature to 59-61°C and continue stirring with heating for 1 hour to yield crude this compound methylsulfate.

3.3. Continuous Process for this compound Methylsulfate

A continuous process offers better control over the exothermic reaction.[1]

-

A stream of 34% of the product, a low-viscosity oil of this compound methylsulfate, is recycled to dissolve the urea.

-

232 g/h of technical-grade dimethyl sulfate is mixed with this stream using a metering pump.

-

The reaction is carried out at a temperature between 60-120°C in a continuous reactor.[1]

-

This process yields a low-viscosity oil with a high concentration of this compound methylsulfate.[1]

Data Presentation

The following tables summarize the quantitative data from various synthetic approaches.

Table 1: Synthesis of this compound Sulfate [6][7]

| Molar Ratio (Urea:DMS) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1.5:1 | 60 | 4 | 89.4 | 99.1 |

| 1:1 | 60 | 4 | 80.5 | 99.0 |

| 2:1 | 60 | 4 | 89.0 | 99.0 |

| 1.5:1 | 40 | 4 | 81.3 | 98.0 |

| 1.5:1 | 80 | 4 | 88.0 | 98.8 |

Table 2: Microwave-Assisted Synthesis of this compound Methylsulfate [4][5]

| Molar Ratio (Urea:DMS) | Temperature (°C) | Reaction Time | Yield (%) |

| 1:1 | 47-61 | ~1.5 hours | 80.01 |

| Conventional Heating | 50-60 | ~5.5 hours | 64.91 |

Table 3: Continuous Synthesis of this compound Methylsulfate [1]

| Parameter | Value |

| This compound methylsulfate content | 86.7% |

| Yield | 89.8% |

| N-methyl-O-methylisourea methylsulfate content | 0.53% |

| Urea content | 2.8% |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the batch synthesis and purification of this compound sulfate.

Caption: Workflow for this compound sulfate synthesis.

Safety Considerations

-

Dimethyl Sulfate: Dimethyl sulfate is highly toxic, carcinogenic, and a strong alkylating agent.[3] It must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.

-

Exothermic Reaction: The reaction between urea and dimethyl sulfate is strongly exothermic, with an enthalpy of reaction of -53.7 kJ/mol.[1] Poor temperature control can lead to a runaway reaction.[1] The use of a continuous reactor or careful, portion-wise addition of reagents is recommended for larger-scale syntheses.

-

Side Products: The formation of byproducts such as dimethyl ether can occur, especially if methanol is used as a solvent, which can lead to a risk of explosion.[1]

This guide provides a detailed overview of the synthesis of this compound from urea and dimethyl sulfate, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The provided protocols and data can serve as a foundation for the safe and efficient production of this important chemical intermediate.

References

- 1. US6252103B1 - Preparation on an O-alkylisourea - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 4. CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate - Google Patents [patents.google.com]

- 5. A kind of new preparation method of this compound methylsulfate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]

- 7. A kind of preparation method of this compound sulfate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Reaction Mechanism of O-Methylisourea with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical mechanism, kinetics, and practical considerations for the guanidinylation of primary amines using O-methylisourea. The reaction, which converts a primary amino group into a guanidinium group, is a fundamental transformation in medicinal chemistry and peptide modification.

Core Reaction Mechanism

The reaction of this compound with a primary amine is a form of nucleophilic substitution, specifically an addition-elimination reaction, termed guanidinylation or guanylation.[1] The process transforms a primary amine into a significantly more basic guanidine functional group.

The mechanism proceeds in several key steps:

-

Deprotonation of the Amine : The reaction is conducted under basic conditions (typically pH > 10).[2] This is essential to deprotonate the primary amine (R-NH₃⁺), converting it into its free base form (R-NH₂), which is a potent nucleophile. The reaction's dependency on a deprotonated amino group is a critical factor for its success.[3][4]

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon atom of the this compound. This carbon is susceptible to attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

-

Formation of a Tetrahedral Intermediate : This attack results in the formation of an unstable, neutral tetrahedral intermediate.

-

Proton Transfer and Elimination : A proton transfer occurs, followed by the elimination of methanol (CH₃OH). The elimination is driven by the formation of the highly stable and resonance-stabilized guanidinium cation.

The overall transformation is the displacement of the methoxy group (-OCH₃) from this compound by the primary amine.

Caption: General mechanism of guanidinylation with this compound.

Reaction Kinetics and Influencing Factors

The efficiency and completeness of the guanidinylation reaction are highly dependent on several experimental parameters.

-

pH : The reaction rate is critically dependent on the pH of the solution. The reacting amine must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH significantly above the pKa of the target amino group.[3][4] Studies on the guanidinylation of lysine show that optimal conversion occurs at pH values between 10.5 and 11.0.[2][4]

-

Stoichiometry : An excess of this compound is generally used to drive the reaction to completion. Ratios of this compound to the amino group can range from 10:1 to as high as 1000:1.[3][4]

-

Reaction Time and Temperature : Guanidinylation is often a slow reaction, requiring extended periods to achieve high yields. Reaction times of 24 to 96 hours at room temperature are common.[1][2][5]

-

Specificity and Side Reactions : While this compound is widely used to modify the ε-amino group of lysine residues in proteins, it is not perfectly specific.[6] It can also react with the α-amino group of N-terminal amino acids or free amino acids, which can lead to the formation of double-derivatized products.[3][7][8] This lack of absolute specificity is a crucial consideration in applications like reactive lysine analysis.[3][7]

Caption: Competing reaction pathways for this compound with lysine.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the reaction of this compound with crystalline L-Lysine, illustrating the impact of pH and reagent ratio on product yield.[3][4]

Table 1: Effect of pH on Lysine Guanidinylation

| pH of OMIU Solution | Unreacted Lysine (%) | Homoarginine (%) | Non-recovered Lysine (%) |

| 8.6 | 85.3 | 11.2 | 3.5 |

| 9.0 | 73.8 | 21.3 | 4.9 |

| 9.4 | 50.1 | 43.0 | 6.9 |

| 9.8 | 26.2 | 64.6 | 9.2 |

| 10.2 | 11.3 | 76.5 | 12.2 |

| 10.6 | 5.4 | 80.3 | 14.3 |

| 11.0 | 4.1 | 79.9 | 16.0 |

Conditions: OMIU to Lysine ratio of 1000:1, reaction time of 3 days.[3][4]

Table 2: Effect of this compound (OMIU) to Lysine Ratio on Product Recovery at pH 10.6

| OMIU:Lysine Ratio | Unreacted Lysine (%) | Homoarginine (%) | Non-recovered Lysine (%) |

| 10:1 | 40.5 | 52.8 | 6.7 |

| 1000:1 | 5.4 | 80.3 | 14.3 |

Conditions: pH of 10.6, reaction time of 3 days.[3][4]

Experimental Protocols

Below are representative protocols for the guanidinylation of primary amines in different contexts.

Protocol 1: Guanidinylation of Amine-Containing Polymers

This protocol is adapted from a method used for the guanidinylation of lysine-based copolymers.[5]

-

Reagent Preparation : Prepare a 1:1 (v/v) solution of saturated sodium carbonate (Na₂CO₃) and deionized water.

-

Dissolution : Dissolve the amine-containing polymer in the Na₂CO₃ solution. In a separate container, dissolve this compound hydrogen sulfate in the same Na₂CO₃ solution.

-

Reaction Initiation : Combine the two solutions in a round-bottom flask sealed with a septum.

-

Incubation : Allow the reaction to proceed at room temperature with constant stirring for 72 hours.

-

Purification : Purify the resulting guanidinylated polymer by dialysis against deionized water (MWCO = 10,000 Da) for 72 hours, changing the dialysate every 18-24 hours.

-

Isolation : Lyophilize the dialyzed solution to obtain the final product.

-

Analysis : Confirm the complete conversion of primary amines to guanidine groups using a suitable analytical method, such as amino acid analysis.[5]

Caption: Experimental workflow for polymer guanidinylation.

Protocol 2: Guanidinylation of Crystalline Amino Acids for Analysis

This protocol is based on conditions used to study the specificity of this compound.[3][4]

-

Reagent Preparation : Prepare a 0.5 M solution of this compound hydrogen sulfate. Adjust the pH of the solution to the desired value (e.g., 10.6) using a strong base like NaOH.

-

Reaction Setup : Dissolve the primary amine-containing substrate (e.g., crystalline L-lysine) in the pH-adjusted this compound solution. Ensure the final ratio of OMIU to the amino group is high (e.g., 1000:1).

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 3 to 7 days).

-

Quenching & Analysis : Stop the reaction by acidification. Analyze the composition of the reaction mixture (e.g., remaining substrate and guanidinylated product) using techniques like HPLC or Mass Spectrometry.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.wur.nl [research.wur.nl]

The Guanidinylation of Lysine: A Technical Guide to the Role of O-Methylisourea in Homoarginine Conversion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical conversion of lysine to homoarginine facilitated by O-Methylisourea (OMIU). This process, known as guanidinylation, is a critical tool in protein chemistry and nutritional science for the determination of reactive and bioavailable lysine in various samples, particularly in processed foods and feedstuffs. This document outlines the underlying chemical principles, presents quantitative data on reaction efficiency, offers a detailed experimental protocol, and visualizes the key processes involved.

Introduction: The Significance of Guanidinylation

Lysine, an essential amino acid, is often the limiting nutrient in cereal-based diets and can be rendered nutritionally unavailable through chemical modifications during food processing, such as the Maillard reaction.[1][2] The guanidinylation of the ε-amino group of lysine residues with this compound converts lysine into homoarginine, an acid-stable amino acid that can be quantified using standard amino acid analysis techniques.[3][4] This method allows for the specific determination of unmodified, or "reactive," lysine, providing a more accurate measure of its bioavailability than total lysine content alone.[1][5] The specificity of OMIU for the ε-amino group is a key advantage, though side reactions with the α-amino group can occur, particularly in free lysine or at the N-terminus of proteins.[3][6]

Chemical Principles of Guanidinylation

The guanidinylation reaction involves the nucleophilic attack of the unprotonated ε-amino group of a lysine residue on the carbon atom of this compound. The reaction is typically carried out under basic conditions (pH > 9) to ensure the deprotonation of the ε-amino group, making it a potent nucleophile.[7] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol, resulting in the formation of a stable guanidinium group on the lysine side chain, thus converting it to homoarginine.

While the reaction is fairly specific for the ε-amino group, the α-amino group of free lysine or N-terminal lysine residues can also react with OMIU, leading to the formation of a double-derivatized product.[3] This side reaction can lead to an underestimation of reactive lysine if not carefully controlled.[3][6] Factors influencing the specificity and completeness of the reaction include pH, the molar ratio of OMIU to lysine, reaction time, and temperature.[5][8]

Figure 1: Chemical conversion of a lysine residue to a homoarginine residue via reaction with this compound.

Quantitative Analysis of Conversion Efficiency

The efficiency of the conversion of lysine to homoarginine is influenced by several factors. The following tables summarize quantitative data from various studies, highlighting the impact of different reaction conditions on the yield of homoarginine.

Table 1: Effect of OMIU to Lysine Ratio and Reaction Time on Homoarginine Recovery from Crystalline L-Lysine

| OMIU to Lysine Ratio | Reaction Time (days) | Homoarginine Recovery (%) | Unreacted Lysine (%) | Non-recoverable Lysine (%) |

| 1.5:1 | 1, 3, or 7 | ~51 | ~9 | ~40 |

| 10:1 | 1, 3, or 7 | ~19.5 | ~1 | ~79.5 |

| 1000:1 | 1, 3, or 7 | ~1.1 | ~1 | ~97.9 |

Data adapted from a study on crystalline L-lysine, where non-recoverable lysine is considered to be the double-derivatized product.[3][4]

Table 2: Optimal Conditions for Guanidinylation of Different Protein Sources

| Protein Source | Optimal pH | Incubation Time (hours/days) | Temperature (°C) | OMIU Concentration (M) | Homoarginine Yield (%) |

| Milk Protein | 10.8 | 96 hours | 20 | 0.5 | Not specified |

| Crystalline L-Lysine | 10.6 | 3 days | Not specified | 10:1 (ratio) | 75 |

| DDGS | 11.4 | 3.2 days | Not specified | 0.6 | 83 |

| Pig Ileal Digesta | 11.4 | 3.7 days | Not specified | 0.6 | 76.7 |

This table compiles data from multiple sources to show the variability in optimal conditions depending on the sample matrix.[3][5][8]

Table 3: Influence of pH on Homoarginine Recovery from Crystalline L-Lysine (OMIU to Lysine Ratio of 10:1)

| pH of OMIU Solution | Homoarginine Recovery (%) |

| 8.6 | Low |

| 9.0 | Moderate |

| 10.6 | 75 (Optimal) |

At a high OMIU to Lysine ratio (1000:1), a pH of 9.0 resulted in a 61% homoarginine recovery, while a pH of 8.6 led to a high recovery of unreacted lysine (53%).[3][4]

Detailed Experimental Protocol

The following protocol provides a general framework for the guanidinylation of protein-bound lysine. It is crucial to optimize the conditions for each specific sample type to ensure complete and specific conversion.[1][2]

Materials:

-

This compound sulfate salt

-

Barium hydroxide octahydrate

-

Distilled, deionized water (boiled to remove CO2)

-

Hydrochloric acid (HCl), 6 M

-

Sample containing protein

-

Centrifuge tubes

-

Centrifuge

-

pH meter

-

Incubator or water bath

-

Amino acid analyzer

Procedure:

-

Preparation of 0.6 M this compound Solution: a. In a centrifuge tube, dissolve 6 g of barium hydroxide octahydrate in approximately 16 mL of boiled, distilled, deionized water.[4] b. Add 2 g of this compound sulfate salt to the solution.[4] c. Allow the solution to cool for 30 minutes at room temperature. d. Centrifuge the solution at 6,400 x g for 10 minutes to pellet the barium sulfate precipitate.[4] e. Carefully collect the supernatant containing the this compound solution. Adjust the pH to the desired value (e.g., 10.6-11.4) using a suitable base if necessary.

-

Guanidinylation Reaction: a. Weigh a known amount of the protein sample into a reaction vessel. b. Add the prepared this compound solution to the sample. The ratio of OMIU to the estimated lysine content should be optimized (e.g., starting with a 10:1 molar ratio). c. Incubate the mixture at a controlled temperature (e.g., 20°C) for a predetermined duration (e.g., 3-7 days).[3][8] The optimal time and temperature will vary depending on the sample.[8]

-

Sample Hydrolysis: a. After incubation, stop the reaction (e.g., by acidification). b. Perform acid hydrolysis of the guanidinylated protein by adding an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl. c. Hydrolyze the sample at 110°C for 24 hours.[4]

-

Quantification of Homoarginine: a. After hydrolysis, neutralize and dilute the sample as required for amino acid analysis. b. Quantify the amount of homoarginine using a standard amino acid analyzer. Homoarginine typically elutes after arginine.[8] c. The molar amount of homoarginine is equivalent to the amount of reactive lysine in the original sample.[8]

Figure 2: General experimental workflow for the determination of reactive lysine using this compound.

Applications in Research and Drug Development

The primary application of lysine-to-homoarginine conversion is in nutritional science for assessing the quality of food and feed proteins.[1][5] By quantifying reactive lysine, researchers can determine the extent of protein damage during processing and storage.[1][2]

In the context of drug development, the specific chemical modification of lysine residues is a cornerstone of bioconjugation. While this compound is primarily used for analytical purposes, the principle of targeting the ε-amino group of lysine is fundamental. Understanding the reactivity and potential side reactions of lysine modification is crucial for the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other protein-based therapeutics where specific and controlled conjugation is paramount. The insights gained from guanidinylation studies can inform the design of more sophisticated and selective lysine modification strategies.

Conclusion

The conversion of lysine to homoarginine using this compound is a robust and valuable analytical technique. While the reaction conditions must be carefully optimized for each specific application to maximize yield and minimize side reactions, it provides an accurate measure of reactive lysine. This in-depth understanding of the guanidinylation reaction is not only essential for nutritional analysis but also provides foundational knowledge for the broader field of protein modification in biomedical and pharmaceutical research. The continuous refinement of this and other lysine-targeting chemistries will continue to advance our ability to analyze and engineer proteins for a wide range of applications.

References

- 1. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine | Semantic Scholar [semanticscholar.org]

- 3. This compound Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

O-Methylisourea as a Guanidinating Agent for Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea is a widely utilized reagent in protein chemistry for the specific chemical modification of lysine residues, a process known as guanidination. This reaction converts the primary ε-amino group of a lysine side chain into a homoarginine residue. This modification is of significant interest in proteomics and drug development for several reasons. Primarily, the conversion to homoarginine, an analogue of arginine, can significantly enhance the signal intensity of lysine-containing peptides in mass spectrometry analysis, thereby improving protein identification and sequence coverage.[1][2] Furthermore, the specific blocking of lysine residues can be a valuable tool in studying protein structure-function relationships, protein-protein interactions, and for the development of protein-based therapeutics.[3][4] This guide provides an in-depth overview of the chemistry, experimental protocols, and applications of this compound as a guanidinating agent for proteins.

Chemistry of Guanidination

The guanidination of a protein's lysine residues with this compound is a nucleophilic substitution reaction. Under alkaline conditions (pH > 10), the unprotonated ε-amino group of the lysine side chain acts as a nucleophile, attacking the electrophilic carbon atom of this compound.[5][6] This leads to the formation of a homoarginine residue and the release of methanol. The reaction is highly specific for primary amines, with the ε-amino group of lysine being the primary target within a protein.[7] However, under certain conditions, the α-amino group of the N-terminal residue or free amino acids can also react.[8][9][10]

The most commonly used form of the reagent is this compound hemisulfate salt (C₂H₆N₂O·0.5H₂SO₄).[11]

Reaction Mechanism

Caption: General reaction scheme for the guanidination of a lysine residue.

Quantitative Data on Guanidination Reactions

The efficiency of the guanidination reaction is influenced by several factors, including pH, the molar ratio of this compound to lysine, reaction time, and temperature. The following tables summarize quantitative data from various studies.

Table 1: Effect of pH and this compound (OMIU) to Lysine Ratio on Homoarginine Recovery [6][7]

| OMIU to Lysine Ratio | pH of OMIU Solution | Reaction Time (days) | Homoarginine Recovery (%) | Unreacted Lysine (%) |

| 10:1 | 8.6 | 3 | ~20 | ~80 |

| 10:1 | 10.6 | 3 | 75 | ~15 |

| 1000:1 | 8.6 | 3 | ~30 | ~60 |

| 1000:1 | 10.6 | 3 | ~80 | ~10 |

| 1000:1 | 10.6 | 7 | ~85 | ~5 |

Table 2: Conversion Efficiency of Lysine to Homoarginine in Various Protein Sources [12]

| Protein Source | Conversion Efficiency (%) |

| Soybean Meal | 69.0 - 74.5 |

| Lupin | 69.0 - 74.5 |

| Fish Meal | 69.0 - 74.5 |

| Cottonseed Protein | 36.1 |

Table 3: Optimized Incubation Times for Maximizing Guanidination [13]

| Sample | This compound Concentration | pH | Optimal Incubation Time (days) | Conversion Rate (g/kg of Lysine) |

| DDGS | 0.6 M | 11.4 | 3.2 | 830 |

| Pig Ileal Digesta | 0.6 M | 11.4 | 3.7 | 767 |

Experimental Protocols

Protocol 1: General Guanidination of Tryptic Peptides for Mass Spectrometry

This protocol is adapted from procedures used for enhancing mass spectrometry signals of lysine-containing peptides.[5][14]

Materials:

-

Tryptically digested protein sample (0.075–2 mg/ml)

-

This compound hemisulfate

-

Base Reagent (e.g., 2.85 M NH₄OH)

-

Deionized water

-

Stop Solution (e.g., 10% Trifluoroacetic acid - TFA)

-

Heating block or water bath

Procedure:

-

Prepare Guanidination Reagent: Dissolve this compound hemisulfate in deionized water to a desired concentration (e.g., add 0.6 ml of water to one vial of the ProteoMass™ kit reagent). Mix well. This reagent is stable for at least 2 weeks at room temperature.[14]

-

Sample Preparation: Pipette 10 µl of the tryptic peptide sample into a microcentrifuge tube.

-

pH Adjustment: Add 10 µl of the Base Reagent to the sample tube to ensure an optimal alkaline pH for the reaction. Vortex to mix.[14]

-

Guanidination Reaction: Add 10 µl of the prepared Guanidination Reagent to the sample tube. Vortex to mix.

-

Incubation: Incubate the reaction mixture for 30 minutes at 65 °C.[14]

-

Reaction Quenching: Add 30–60 µl of the Stop Solution to acidify the mixture and stop the reaction. Vortex to mix.

-

Analysis: The sample is now ready for desalting (if necessary) and analysis by MALDI-TOF MS.

Protocol 2: Guanidination of Intact Proteins

This protocol is a general procedure for the modification of lysine residues in an intact protein.[7][8]

Materials:

-

Protein solution (e.g., in a suitable buffer like 0.1 M sodium borate, pH 9.5)

-

This compound hemisulfate

-

0.5 M NaOH for pH adjustment

-

Dialysis tubing or centrifugal ultrafiltration units for buffer exchange

Procedure:

-

Protein Preparation: Prepare the protein solution at a known concentration.

-

pH Adjustment: Adjust the pH of the protein solution to approximately 10.5 with 0.5 M NaOH. The single most critical variable is the pH, which must be >10.[8]

-

Reagent Addition: Dissolve this compound hemisulfate in water and adjust the pH to 10.5. Add the this compound solution to the protein solution. The molar ratio of reagent to lysine residues can vary, with ratios from 10:1 to 1000:1 being reported.[7][8]

-

Incubation: Allow the reaction to proceed for several days (e.g., 3 to 7 days) at 4°C with gentle stirring.[6][8]

-

Removal of Excess Reagent: After the incubation period, remove the excess this compound and by-products by extensive dialysis against a suitable buffer (e.g., ammonium bicarbonate) or by using centrifugal ultrafiltration devices.

-

Verification of Modification: The extent of guanidination can be determined by amino acid analysis (quantifying homoarginine) or by mass spectrometry to measure the mass shift of the protein or its tryptic peptides. A successful guanidination results in a mass increase of 42.0218 Da for each modified lysine residue.[14]

Visualizations

Experimental Workflow for Protein Guanidination and Analysis

Caption: A typical workflow for the guanidination of proteins for mass spectrometry.

Applications in Research and Drug Development

-

Enhanced Protein Identification: By converting lysine to homoarginine, the ionization efficiency in mass spectrometry is increased, leading to better detection of lysine-containing peptides and overall higher protein sequence coverage.[15][16] This is particularly beneficial for identifying proteins from complex mixtures.

-

Quantitative Proteomics: Isotope-labeled versions of this compound can be used for relative quantification of proteins in different samples.[3][17]

-

Protein Structure-Function Studies: Selective modification of lysine residues can help in identifying key residues involved in enzyme catalysis, protein-protein interactions, or ligand binding.

-

Therapeutic Protein Modification: Guanidination can be explored as a method to modify the properties of therapeutic proteins, such as altering their charge, stability, or immunogenicity.

Potential Side Reactions and Considerations

While this compound is highly specific for the ε-amino group of lysine, it's important to be aware of potential side reactions:

-

Reaction with N-terminal α-amino groups: The α-amino group of the N-terminal amino acid can also be guanidinated, especially at high pH and with a large excess of the reagent.[8][9][10]

-

Reaction with other nucleophilic side chains: While less common, reactions with other nucleophilic side chains cannot be entirely ruled out under harsh conditions.

-

Incomplete Reaction: Achieving 100% conversion of all lysine residues can be challenging and is dependent on the protein's structure and the accessibility of the lysine residues.[4][7]

-

Interfering Salts: The hemisulfate salt of this compound can introduce salts into the sample that may interfere with mass spectrometry analysis, often necessitating a desalting step.[2][5] Using a freebase form of this compound can circumvent this issue.[5][18]

Conclusion

This compound is a powerful and versatile tool for the guanidination of proteins. Its ability to specifically convert lysine residues to homoarginine offers significant advantages for proteomic analysis, particularly in mass spectrometry-based approaches. A thorough understanding of the reaction chemistry, optimization of reaction conditions, and awareness of potential side reactions are crucial for its successful application. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound hemisulfate | 52328-05-9 | Benchchem [benchchem.com]

- 7. This compound Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Guanidination of lysine in cottonseed protein [agris.fao.org]

- 13. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bkcs.kchem.org [bkcs.kchem.org]

- 16. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Protein Guanidination with O-Methylisourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of protein guanidination using O-Methylisourea (OMIU), a chemical modification technique pivotal in various fields of protein science, from proteomics to nutritional analysis. This document provides a comprehensive overview of the reaction mechanism, optimal conditions, and practical applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Protein Guanidination

Guanidination is a chemical modification that converts the primary amino group of lysine residues in proteins into a more basic guanidinium group, effectively transforming lysine into its structural analog, homoarginine.[1][2][3] This conversion is most commonly achieved using this compound as the guanidinating reagent. The modification has significant implications for protein analysis, particularly in mass spectrometry-based proteomics, where it enhances the ionization efficiency of lysine-containing peptides.[4][5] It is also a valuable tool for determining the amount of "reactive lysine" in food and feedstuffs, providing a measure of nutritional quality.[1][3]

The Reaction Mechanism

The guanidination of a lysine residue with this compound proceeds via a nucleophilic attack of the deprotonated ε-amino group of lysine on the carbon atom of the this compound. The reaction is highly dependent on the pH of the solution, as the amino group must be in its unprotonated, nucleophilic state to react.[6]

The overall reaction is as follows:

-

Protein-Lysine-NH₂ + this compound → Protein-Homoarginine-NH-C(=NH)NH₂ + Methanol

While this compound is considered specific for the ε-amino group of lysine residues, side reactions can occur, particularly with the α-amino group of N-terminal amino acids, especially glycine.[6][7] This can lead to double derivatization of free lysine or modification of the protein's N-terminus.[2][8]

Key Experimental Parameters and Quantitative Data

The efficiency and specificity of the guanidination reaction are critically influenced by several parameters. The optimal conditions can vary depending on the specific protein or sample being analyzed.[1][3]

| Parameter | Recommended Range/Value | Notes |

| pH | 9.0 - 12.5 | The reaction rate increases with pH as the lysine amino group becomes deprotonated. However, very high pH (>12.5) can lead to protein degradation and racemization.[3][6][9] The optimal pH can be protein-specific.[3] |

| This compound to Lysine Ratio | 10:1 to 1000:1 (molar ratio) | A high excess of OMIU is generally used to drive the reaction to completion. However, very high ratios can increase the likelihood of side reactions with α-amino groups.[6][8] |

| Temperature | 4°C to 65°C | Higher temperatures can increase the reaction rate but may also promote protein denaturation and side reactions.[10][11] Room temperature (20-25°C) is often a good compromise.[6] |

| Reaction Time | 2 hours to 7 days | The optimal time depends on the other reaction conditions and the specific protein. Longer incubation times are often required for complete conversion, especially at lower temperatures and pH.[6][12] |

| This compound Concentration | 0.4 M to 1.0 M | Higher concentrations can increase the reaction rate.[9][10] |

Table 1: Key Parameters for Protein Guanidination with this compound.

The following tables summarize quantitative data on the effect of different reaction conditions on the conversion of lysine to homoarginine.

| OMIU to Lysine Ratio | Unreacted Lysine (%) | Homoarginine (%) | Non-recovered Lysine (%) |

| 1.5:1 | 9 | 51 | 40 |

| 10:1 | ~5 | ~75 | ~20 |

| 100:1 | ~2 | ~40 | ~58 |

| 1000:1 | 1 | 1 | 98 |

| Table 2: Effect of OMIU to Lysine Ratio on Guanidination of Crystalline L-Lysine. (Data adapted from[6][8]). Reaction conditions: pH 10.6, 3 days. "Non-recovered Lysine" is considered to be double-derivatized lysine. |

| pH of OMIU Solution | Unreacted Lysine (%) | Homoarginine (%) | Non-recovered Lysine (%) |

| 8.6 | 53 | 10 | 37 |

| 9.0 | 15 | 61 | 24 |

| 10.6 | ~5 | ~75 | ~20 |

| 11.0 | ~2 | ~55 | ~43 |

| Table 3: Effect of pH on Guanidination of Crystalline L-Lysine. (Data adapted from[6][8]). Reaction conditions: OMIU to Lysine ratio of 10:1, 3 days. |

Experimental Protocols

Below are generalized protocols for in-solution and in-gel guanidination of proteins and peptides.

In-Solution Guanidination of Proteins/Peptides

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

-

Protein/peptide sample (0.075–2 mg/ml)

-

This compound hemisulfate

-

Ammonium hydroxide (e.g., 7 M) or other suitable base to adjust pH

-

Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5)

-

Stop Solution (e.g., 10% Trifluoroacetic acid - TFA)

Procedure:

-

Sample Preparation: Ensure the protein sample is in a suitable buffer. If necessary, perform a buffer exchange. For proteins, reduction and alkylation of cysteine residues are recommended prior to guanidination to prevent disulfide bond interference.

-

Guanidination Reagent Preparation: Prepare a fresh solution of this compound. For example, dissolve this compound hemisulfate in water to a concentration of 1.0 M.[10]

-

pH Adjustment: Adjust the pH of the protein solution to the desired alkaline value (e.g., pH 11) by adding ammonium hydroxide.

-

Reaction Initiation: Add the this compound solution to the protein sample to achieve the desired final concentration and molar excess.

-

Incubation: Incubate the reaction mixture at the chosen temperature (e.g., 65°C) for a specific duration (e.g., 20-30 minutes).[10][11]

-

Reaction Termination: Stop the reaction by adding an acid, such as TFA, to lower the pH to < 3.[11]

-

Sample Cleanup: Desalt the sample using a suitable method (e.g., C18 ZipTip) to remove excess reagents and salts prior to mass spectrometry analysis.[10]

In-Gel Guanidination of Proteins

This protocol is used for proteins that have been separated by gel electrophoresis.

Materials:

-

Excised protein band from a stained gel (e.g., Coomassie)

-

Destaining solution (e.g., 50% acetonitrile, 50 mM ammonium bicarbonate)

-

Dehydration solution (100% acetonitrile)

-

Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

-

Guanidination solution (as prepared for in-solution protocol)

-

Trypsin solution (e.g., 20 µg/mL in 50 mM ammonium bicarbonate)

-

Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

-

Excision and Destaining: Excise the protein band of interest and destain it completely.

-

Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free thiols with iodoacetamide.

-

Washing and Dehydration: Wash the gel piece with ammonium bicarbonate and dehydrate with acetonitrile.

-

Guanidination: Rehydrate the gel piece in the guanidination solution and incubate at the desired temperature and time.

-

Washing: Remove the guanidination solution and wash the gel piece thoroughly with ammonium bicarbonate to remove excess reagent.

-

In-Gel Digestion: Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.

-

Peptide Extraction: Extract the peptides from the gel piece using the extraction solution.

-

Sample Cleanup: Desalt the extracted peptides before mass spectrometry analysis.

Advantages and Disadvantages

The use of this compound for protein guanidination offers several benefits, but also comes with certain limitations.

Advantages:

-

Improved Mass Spectrometry Signal: The conversion of lysine to the more basic homoarginine significantly enhances the ionization efficiency of lysine-containing peptides in MALDI-MS, leading to improved sequence coverage in peptide mass fingerprinting.[4][5][13]

-

Specificity for Lysine: Under optimized conditions, the reaction is highly specific for the ε-amino group of lysine.[1]

-

Facilitates de novo Sequencing: The predictable mass shift of +42.0218 Da upon guanidination aids in distinguishing lysine from glutamine (a mass difference of only 0.04 Da) and simplifies spectral interpretation.[10]

-

Enables Isotopic Labeling: Differential isotopic labeling using normal and heavy-isotope-labeled this compound can be employed for quantitative proteomics.[4][13]

Disadvantages:

-

Incomplete Conversion: Achieving 100% conversion of all lysine residues to homoarginine can be challenging, which can complicate quantitative analyses.[1][8]

-

Side Reactions: Reaction with the N-terminal α-amino group can occur, especially with high concentrations of OMIU and at high pH.[2][6]

-

Variable Optimal Conditions: The ideal reaction conditions can differ between proteins and sample types, necessitating optimization for each specific application.[1][3]

-

Potential for Protein Modification: Harsh alkaline conditions can potentially lead to protein degradation or the formation of other modifications like lysinoalanine.[3]

Applications in Research and Drug Development

Protein guanidination with this compound is a versatile tool with applications across various scientific disciplines.

-

Proteomics: Widely used to improve protein identification and characterization by mass spectrometry.[13][14][15] The enhanced signal of lysine-containing peptides increases the confidence of protein identification and allows for more comprehensive proteome analysis.

-

Nutritional Science: A standard method for determining the "reactive lysine" content in food and feedstuffs.[1] This is crucial for assessing the nutritional quality of proteins, as lysine is often a limiting amino acid and can become non-bioavailable through processing-induced reactions (e.g., Maillard reaction).

-

Structural Biology: By modifying surface-exposed lysine residues, guanidination can be used to probe protein structure and interactions. The change in charge and size of the modified residue can impact protein stability and function.[16]

-

Drug Development: In the context of biopharmaceutical development, guanidination can be used to characterize therapeutic proteins and to study the impact of modifications on their stability and activity.

Conclusion

Protein guanidination with this compound is a powerful and well-established chemical modification technique. A thorough understanding of its underlying principles, including the reaction mechanism and the influence of key experimental parameters, is essential for its successful application. By carefully optimizing the reaction conditions, researchers can leverage the benefits of guanidination to enhance protein analysis, assess nutritional quality, and gain deeper insights into protein structure and function. This guide provides the foundational knowledge and practical protocols to effectively implement this valuable technique in a research or drug development setting.

References

- 1. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanidination of lysine in cottonseed protein [agris.fao.org]

- 10. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

- 13. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. collaborate.princeton.edu [collaborate.princeton.edu]

- 15. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein | PLOS One [journals.plos.org]

O-Methylisourea in Biochemistry: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of proteins is a cornerstone of biochemical research, providing invaluable insights into protein structure, function, and interactions. Among the reagents utilized for this purpose, O-Methylisourea holds a significant place in the historical landscape of protein chemistry. Its primary application has been the selective modification of lysine residues through a process known as guanidination, which converts the ε-amino group of lysine into a homoarginine residue. This modification has been instrumental in elucidating the role of lysine residues in enzyme activity, protein stability, and protein-protein interactions. This in-depth technical guide explores the historical applications of this compound in biochemistry, providing a detailed overview of the experimental protocols, quantitative data from seminal studies, and the logical framework of the guanidination reaction.

The Guanidination Reaction: A Historical Perspective

The use of this compound for the specific modification of lysine residues was first reported in the mid-20th century, with foundational work being laid in the 1950s. Early investigations focused on understanding the reaction's specificity, optimizing conditions, and applying it to various proteins to probe the functional significance of their lysine residues.

The guanidination reaction proceeds via the nucleophilic attack of the unprotonated ε-amino group of a lysine residue on the carbon atom of this compound. The reaction is typically carried out under alkaline conditions to ensure the deprotonation of the lysine side chain, making it a potent nucleophile.

Figure 1: The reaction mechanism of guanidination of a lysine residue with this compound.

Historical Applications and Key Experiments

Seminal studies on well-characterized proteins such as ribonuclease, chymotrypsinogen, lysozyme, and serum albumin laid the groundwork for the use of this compound as a tool in protein biochemistry. These experiments provided detailed protocols and quantitative data on the extent of modification and its effect on protein function.

Guanidination of Bovine Pancreatic Ribonuclease

In a landmark study, Klee and Richards in 1957 investigated the reaction of this compound with bovine pancreatic ribonuclease.[1] Their work provided a detailed methodology and quantitative analysis of the guanidination reaction.

Experimental Protocol: The guanidination of ribonuclease was carried out under specific conditions to ensure maximal conversion of lysine to homoarginine while minimizing side reactions.

Figure 2: Experimental workflow for the guanidination of bovine pancreatic ribonuclease.

Quantitative Data: The extent of guanidination and its effect on the enzymatic activity of ribonuclease were meticulously quantified.

| Parameter | Value | Reference |

| Lysine residues modified | 9 out of 10 | [2] |

| Unmodified lysine residue | Lysine 41 | [2] |

| Enzymatic activity retained | ~80% | [2] |

Guanidination of Chymotrypsinogen

In 1956, Chervenka and Wilcox reported the reaction of this compound with chymotrypsinogen, the zymogen of chymotrypsin.[3][4] Their study provided insights into the role of lysine residues in the activation of the enzyme.

Experimental Protocol: The protocol for the guanidination of chymotrypsinogen was designed to achieve complete modification of the accessible lysine residues.

Figure 3: Experimental workflow for the guanidination of chymotrypsinogen.

Quantitative Data: The study quantified the number of lysine residues modified and the subsequent activity of the activated enzyme.

| Parameter | Value | Reference |

| Lysine residues modified | All 14 | [2] |

| Potential activity of activated guanidinated chymotrypsinogen | ~100% | [2] |

Other Historical Applications

The application of this compound was extended to a variety of other proteins to investigate the role of lysine residues.

| Protein | Key Finding from Guanidination | Reference |

| Lysozyme | Guanidination of all six lysine residues did not significantly alter the enzymatic activity, suggesting they are not essential for catalysis. | [1][2][5] |

| Human Serum Albumin | Extensive guanidination was achieved, providing a method to study the role of lysine residues in ligand binding. | [6] |

| Hormones (e.g., Growth Hormone) | Modification of lysine residues helped in understanding the structure-function relationships of these biologically active proteins. | [1] |

Synthesis of this compound and Analysis of Homoarginine

The preparation of this compound and the subsequent analysis of the modified protein are critical steps in these historical studies.

Synthesis of this compound Sulfate

A common method for the synthesis of this compound sulfate in early studies involved the reaction of cyanamide with methanol and sulfuric acid.

Figure 4: Simplified schematic for the synthesis of this compound sulfate.

Analysis of Homoarginine

The extent of guanidination was typically determined by amino acid analysis after acid hydrolysis of the modified protein. The amount of homoarginine formed was quantified and compared to the initial lysine content. Early methods for amino acid analysis, pioneered by Stein and Moore in the 1950s, involved ion-exchange chromatography followed by reaction with ninhydrin for colorimetric detection.[2][7]

Conclusion

The historical application of this compound in biochemistry, particularly for the guanidination of lysine residues, has been a powerful tool for protein chemists. The seminal studies on proteins like ribonuclease and chymotrypsinogen not only provided valuable insights into their function but also established robust methodologies that have been adapted and refined over the years. This guide provides a glimpse into these foundational experiments, highlighting the detailed protocols and quantitative data that have paved the way for our current understanding of protein structure and function. For researchers and drug development professionals, an appreciation of these historical techniques offers a strong foundation for the application of modern protein modification and analysis strategies.

References

- 1. The guanidination of some biologically active proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [dr.lib.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Chemical derivatives of chymotrypsinogen. I. Reaction with carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanidinated derivatives of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Discovering the Landscape of Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]

O-Methylisourea hemisulfate vs. O-Methylisourea freebase fundamentals

An In-depth Technical Guide to O-Methylisourea Hemisulfate vs. This compound Freebase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of this compound (OMIU) in its commonly available hemisulfate salt form and as a freebase. It covers core fundamentals, physicochemical properties, and practical applications, with a focus on its primary role as a guanidinylation reagent.

Core Fundamentals: Structure and Stability

This compound is a versatile reagent widely used for the synthesis of guanidines, imidazoles, and pyrimidines.[1] Its utility stems from its ability to convert primary amines into guanidinium groups, a transformation of significant interest in peptide chemistry, proteomics, and medicinal chemistry.[2][3]

-

This compound Freebase: The freebase is a white crystalline solid with a melting point of 44-45 °C.[1][4] It is highly reactive but also notably unstable, readily absorbing water and carbon dioxide from the air.[1] This instability makes it unsuitable for long-term storage and it is typically generated in situ for immediate use.[1][5]

-

This compound Hemisulfate: To overcome the stability issues of the freebase, OMIU is most commonly supplied and stored as a salt, typically the hemisulfate (H₂NC(OCH₃)=NH · 1/2H₂SO₄).[6][7] This salt is a stable, white to off-white solid, making it convenient for storage and handling in a laboratory setting.[8][9] The hemisulfate salt is highly soluble in water.[6]

Physicochemical Properties

A clear understanding of the distinct properties of each form is critical for experimental design and execution. The quantitative data below is summarized for easy comparison.

| Property | This compound Hemisulfate | This compound Freebase |

| Molecular Formula | C₂H₆N₂O · ½H₂SO₄[10] | C₂H₆N₂O[11] |

| Molecular Weight | 123.12 g/mol [10][12] | 74.08 g/mol [11][13] |

| Appearance | White to off-white crystalline solid[8][9] | White crystalline solid[4][11] |

| Melting Point | 163-167 °C[6][12] | 44-45 °C[4] |

| pKa | Not directly applicable (salt form) | 9.72[4][11] |

| Solubility | Water: Soluble, 100 mg/mL[6] Methanol: Soluble[14] | Water: Dissolves easily[11] Organic Solvents: Readily soluble[4] |

| Stability | Stable under recommended storage conditions[9] | Unstable; absorbs water and CO₂ from air[1] |

Key Application: Guanidinylation

The primary application for this compound is the guanidinylation of primary amines. This reaction is particularly valuable in proteomics, where the conversion of lysine's ε-amine to a homoarginine group enhances peptide detection in mass spectrometry (MS) analysis.[2][5] The more basic homoarginine side chain improves ionization efficiency, leading to stronger signals for lysine-containing peptides.[2]

Hemisulfate vs. Freebase in Practice

-

This compound Hemisulfate: This is the workhorse reagent for many standard guanidinylation protocols. The reaction is typically run under basic conditions (pH ~11) to deprotonate the target amine, allowing it to act as a nucleophile.[5] A common procedure involves dissolving the hemisulfate salt in a basic buffer, such as ammonium hydroxide, often mixed with an organic cosolvent like acetonitrile.[2][5] The primary drawback is the introduction of non-volatile salts into the sample, which can interfere with subsequent analyses like MALDI-TOF MS and necessitate a desalting step.[5]

-

This compound Freebase: Using the freebase, generated in situ, circumvents the issue of salt contamination.[5] By preparing the freebase and removing the resulting salt precipitate (e.g., barium sulfate) before adding it to the peptide sample, the need for post-reaction desalting is eliminated.[5] This simplifies the workflow, saves time, and can lead to significantly improved MS signal intensity and a higher number of identified peptides.[5]

The logical flow for choosing the appropriate reagent is visualized below.

Experimental Protocols

Protocol 1: Preparation of this compound Freebase

This protocol is adapted from methodologies designed to prepare a salt-free reagent solution for sensitive applications like mass spectrometry.[5]

Materials:

-

This compound hemisulfate

-

Barium hydroxide octahydrate

-

Deionized water

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Weigh 50 mg of this compound hemisulfate and place it in a microcentrifuge tube.

-

Add 51 µL of deionized water to dissolve the salt.

-

In a separate container, weigh 64 mg of barium hydroxide octahydrate. This provides a 1:1 molar ratio of barium hydroxide to sulfate ions.[5]

-

Add the barium hydroxide to the this compound solution. The mixture will form a slurry. This reaction yields the aqueous this compound freebase and a barium sulfate precipitate.

-

Vortex the mixture vigorously for 10 minutes to ensure complete reaction.

-

Centrifuge the tube at high speed (e.g., 20,800 x g) at 4 °C for 5 minutes to pellet the barium sulfate precipitate.[5]

-

Carefully collect the supernatant, which is the aqueous solution of this compound freebase, for immediate use in the subsequent guanidinylation step.

Protocol 2: General Guanidinylation of Peptides

This protocol describes a standard method using the hemisulfate salt, suitable for general applications.

Materials:

-

Lyophilized peptide sample

-

Guanidinylation Reagent: this compound hemisulfate solution (e.g., 1.0 M)

-

Stop Solution: e.g., 10% Trifluoroacetic acid (TFA)[2]

-

Heating block or water bath

Procedure:

-

Dissolve the peptide sample in a suitable buffer.

-

To ensure an optimal pH for the reaction, add an equal volume of the Base Reagent to the peptide solution. Mix well.[2]

-

Add an equal volume of the Guanidinylation Reagent to the peptide/base mixture. Vortex to mix thoroughly.[2]

-

Incubate the reaction mixture at 65 °C for 20-30 minutes.[2][5]

-

(Optional) Stop the reaction by adding the Stop Solution to lower the pH.

-

The sample is now ready for purification (e.g., desalting via C18 ZipTip) and subsequent analysis.

The underlying chemical transformation is illustrated in the reaction mechanism below.

Conclusion

The choice between this compound hemisulfate and its freebase is dictated by the specific requirements of the experimental workflow. The hemisulfate salt offers stability and convenience for general-purpose guanidinylation, though it may necessitate subsequent sample cleanup. For high-sensitivity applications such as proteomics-focused mass spectrometry, the in situ generation of the freebase provides a superior, salt-free reagent that can enhance data quality and streamline sample preparation. Understanding the fundamental properties and appropriate handling of each form is paramount for achieving successful and reproducible results in the laboratory.

References

- 1. CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2440-60-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound 99 52328-05-9 [sigmaaldrich.com]

- 8. This compound hemisulfate | 52328-05-9 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. scbt.com [scbt.com]

- 11. Page loading... [wap.guidechem.com]

- 12. O-甲基异脲 半硫酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | C2H6N2O | CID 75544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide - Google Patents [patents.google.com]

The Reactivity of O-Methylisourea with Amino Acids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of O-Methylisourea (OMIU) with amino acids, designed for researchers, scientists, and professionals in drug development. OMIU is a widely utilized reagent for the guanidinylation of primary amines, most notably the ε-amino group of lysine residues in proteins, converting them to homoarginine. This modification is a valuable tool in proteomics, protein chemistry, and nutritional science. Understanding the nuances of this reaction, including its specificity, kinetics, and the factors that influence its outcome, is critical for its effective application.

Core Reaction Mechanism and Specificity